molecular formula C11H10O2 B1302793 Methyl 1H-indene-3-carboxylate CAS No. 39891-79-7

Methyl 1H-indene-3-carboxylate

Cat. No. B1302793
CAS RN: 39891-79-7
M. Wt: 174.2 g/mol
InChI Key: MLCZDADAEVAQBF-UHFFFAOYSA-N
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Description

“Methyl 1H-indene-3-carboxylate” is a chemical compound with the molecular formula C11H10O2 . It is an indole derivative .


Synthesis Analysis

The synthesis of “Methyl 1H-indene-3-carboxylate” can be achieved through a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones, followed by capturing the in situ generated ketene intermediates with various alcohols . This process produces diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-indene-3-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 174.196 Da .


Chemical Reactions Analysis

“Methyl 1H-indene-3-carboxylate” can participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

“Methyl 1H-indene-3-carboxylate” has a molecular weight of 174.196 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Organic Synthesis

“Methyl 1H-indene-3-carboxylate” is widely used in the field of organic synthesis . It often serves as an intermediate or reaction reagent, contributing to the production of a variety of other chemical compounds .

Synthesis of Bioactive Molecules

This compound plays a crucial role in the synthesis of bioactive molecules . The broad substrate scope, high functional group tolerance, and robust conditions make the resulting derivative a versatile platform for the synthesis of plenty of bioactive molecules .

Visible-Light Promoted Wolff Rearrangement

“Methyl 1H-indene-3-carboxylate” can be produced through a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones . This process involves capturing the in situ generated ketene intermediates with various alcohols, producing diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .

Proteomics Research

“Methyl 1H-indene-3-carboxylate” is also used in proteomics research . It can be used to study the structure and function of proteins, which is crucial for understanding biological processes.

Synthesis of Complexes

In research fields, it can also be used for the synthesis of complexes . These complexes can be used in various applications, such as catalysis, materials science, and medicinal chemistry.

Versatile Scaffold in Chemical Communications

“Methyl 1H-indene-3-carboxylate” serves as a versatile scaffold in chemical communications . It enables the synthesis of a wide range of other compounds, contributing to the advancement of chemical research and development.

Safety and Hazards

The safety data sheet for “Methyl 1H-indene-3-carboxylate” suggests that personal protective equipment/face protection should be worn during handling. It also advises against getting the substance in eyes, on skin, or on clothing, and against ingestion and inhalation .

Future Directions

The broad substrate scope, high functional group tolerance, and robust conditions make “Methyl 1H-indene-3-carboxylate” a versatile platform for the synthesis of plenty of bioactive molecules . This suggests potential future directions in the field of pharmaceutical chemistry .

properties

IUPAC Name

methyl 3H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZDADAEVAQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375415
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-indene-3-carboxylate

CAS RN

39891-79-7
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methyl 1H-indene-3-carboxylate synthesized and what is its relevance in organic electronics research?

A: Methyl 1H-indene-3-carboxylate is synthesized via the Wolff Rearrangement of 2-diazo-1(2H)-naphthalenone when irradiated with 800 nm pulses from an ultrafast laser in a methanol solution. [] This reaction highlights a potential application of the compound in photolithography techniques.

Q2: What are the advantageous properties of the C70 fullerene derivative synthesized from Methyl 1H-indene-3-carboxylate in the context of organic solar cells?

A: The C70 fullerene derivative (H120) derived from Methyl 1H-indene-3-carboxylate exhibits a higher LUMO level compared to the commonly used PC70BM by 0.05 eV. [, ] This difference in energy levels can be beneficial for achieving higher open-circuit voltages in organic solar cells. Furthermore, H120 demonstrates a respectable electron mobility of 6.32 × 10(-4) cm(2) V(-1) s(-1), albeit slightly lower than PC70BM. [, ]

Q3: How does the performance of the C70 fullerene derivative synthesized from Methyl 1H-indene-3-carboxylate compare to established materials in organic solar cell devices?

A: When incorporated into organic photovoltaic devices as an acceptor material, H120 demonstrated promising performance. When paired with donor polymers like P3HT, PBDTTT-C, and PBDTTDPP, the resulting devices achieved power conversion efficiencies of 4.2%, 6.0%, and 6.2%, respectively. [, ] These results highlight the potential of Methyl 1H-indene-3-carboxylate-derived materials for advancing the field of organic solar cells.

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